1-(2,5-dimethoxyphenyl)-1H-tetrazole
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Overview
Description
1-(2,5-dimethoxyphenyl)-1H-tetrazole is a derivative of 1H-tetrazole, a heterocyclic compound consisting of a five-membered ring with four nitrogen atoms. Tetrazoles are known for their utility in medicinal chemistry as bioisosteric replacements for carboxylic acids due to their similar electronic and steric properties, as well as their enhanced metabolic stability . They are also used in various synthetic applications, including as catalysts in coupling reactions and as components in the synthesis of GDP-Fucose, GDP-Mannose, and UDP-Galactose .
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved through various methods. For instance, 5-substituted-1H-tetrazoles can be prepared from aryl and alkyl nitriles using different synthetic methods . Multicomponent reactions (MCRs) also offer a convergent approach to tetrazole scaffolds, providing novelty, diversity, and complexity in the synthesis process . Recent advances in the synthesis of 5-substituted 1H-tetrazoles include microwave-assisted synthesis, the use of heterogeneous catalysts, nanoparticles, and other eco-friendly methods .
Molecular Structure Analysis
The molecular and crystal structures of tetrazole derivatives can be studied using X-ray diffraction analysis. For example, the structure of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II) has been determined, revealing nonplanar thione and a distorted tetrahedral coordination mode in the complex . Additionally, computational studies and NMR spectroscopy can be used to investigate the structure and tautomerism of tetrazole derivatives .
Chemical Reactions Analysis
Tetrazoles can participate in various chemical reactions due to their reactive nature. They can act as catalysts in phosphomorpholidate coupling reactions, facilitating the synthesis of nucleoside diphosphate sugars . The reactivity of tetrazoles also allows for the formation of various derivatives, such as acetaldehyde derivatives from 1-aryl-5-(2-dimethylamino-vinyl)-1H-tetrazoles .
Physical and Chemical Properties Analysis
Tetrazoles exhibit a range of physical and chemical properties that make them valuable in different applications. Their high nitrogen content contributes to their energetic properties, making them potential candidates for use in energetic materials . The physicochemical properties of tetrazoles, such as their vibrational spectra, multinuclear NMR spectroscopy, and mass spectrometry characteristics, have been extensively characterized . Additionally, their stability and bioisosteric relationship to carboxylic acids make them important in drug design .
Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches : Tetrazoles, including 1-(2,5-dimethoxyphenyl)-1H-tetrazole, have been synthesized through various methods. A notable approach includes the alkylation of 5-substituted 1H-tetrazoles with diazotized primary amines, providing a diverse array of 2,5-disubstituted tetrazoles (Reed & Jeanneret, 2021).
Chemical Properties and Tautomerism : Studies have investigated the prototropic tautomerism and other chemical properties of tetrazole derivatives, including those with 5-aryloxy substitutions (Alkorta & Elguero, 2012).
Applications in Medicinal Chemistry
Drug Design : Tetrazole derivatives, including 5-substituted 1H-tetrazoles, are important in medicinal chemistry due to their bioisosterism to carboxylic acid and amide moieties and their metabolic stability. These compounds have been incorporated in FDA-approved drugs (Neochoritis, Zhao, & Dömling, 2019).
Antimicrobial Evaluation : Some studies have explored the antimicrobial properties of tetrazole derivatives, showing potential for pharmaceutical applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Other Uses
Material Science : Tetrazoles, including 1-(2,5-dimethoxyphenyl)-1H-tetrazole, have been used in material science, such as in the synthesis of coordination compounds and photophysical studies (Gruhne et al., 2021; An, Yu, & Lin, 2013).
Catalysis : Certain tetrazole derivatives have been utilized as catalysts in various chemical reactions, demonstrating their versatility in organic chemistry (Wittmann & Wong, 1997).
Future Directions
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-14-7-3-4-9(15-2)8(5-7)13-6-10-11-12-13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHCMJBQSMFUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethoxyphenyl)-1H-tetrazole |
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